![molecular formula C21H32I2N2 B14121157 1-Decyl-1'-methyl-[4,4'-bipyridine]-1,1'-diium iodide](/img/structure/B14121157.png)
1-Decyl-1'-methyl-[4,4'-bipyridine]-1,1'-diium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Decyl-1’-methyl-[4,4’-bipyridine]-1,1’-diium iodide is a bipyridinium salt, a class of compounds known for their redox properties and applications in various fields such as electrochemistry and materials science. The compound consists of a bipyridine core with decyl and methyl substituents, and iodide as the counter ion. Bipyridinium salts, including this compound, are often used in redox flow batteries, electrochromic devices, and as molecular machines .
Vorbereitungsmethoden
The synthesis of 1-Decyl-1’-methyl-[4,4’-bipyridine]-1,1’-diium iodide typically involves the alkylation of 4,4’-bipyridine. The process can be summarized as follows:
Starting Materials: 4,4’-bipyridine, decyl bromide, and methyl iodide.
Reaction Conditions: The reaction is carried out in an organic solvent such as acetonitrile at elevated temperatures (around 90°C) for 24 hours.
Procedure: 4,4’-bipyridine is first reacted with decyl bromide to form 1-decyl-4,4’-bipyridine.
Analyse Chemischer Reaktionen
1-Decyl-1’-methyl-[4,4’-bipyridine]-1,1’-diium iodide undergoes various chemical reactions, including:
Redox Reactions: The compound can participate in redox reactions, where it can be reduced to its radical cation form and further to its neutral form.
Substitution Reactions: The iodide ion can be substituted with other anions such as bromide or chloride under appropriate conditions.
Oxidation: The compound can be oxidized back to its original form using oxidizing agents like ferric chloride.
Wissenschaftliche Forschungsanwendungen
1-Decyl-1’-methyl-[4,4’-bipyridine]-1,1’-diium iodide has several scientific research applications:
Electrochromic Devices: Used as an active component in devices that change color upon application of an electric field.
Redox Flow Batteries: Employed in energy storage systems due to its stable redox properties.
Molecular Machines: Utilized in the construction of molecular machines and switches.
Artificial Photosynthesis: Investigated for its role in CO2 reduction to formic acid in artificial photosynthesis systems.
Wirkmechanismus
The mechanism of action of 1-Decyl-1’-methyl-[4,4’-bipyridine]-1,1’-diium iodide primarily involves its redox properties. The compound can accept and donate electrons, making it useful in various electrochemical applications. The bipyridinium core undergoes reversible redox reactions, which are crucial for its function in devices like redox flow batteries and electrochromic devices .
Vergleich Mit ähnlichen Verbindungen
1-Decyl-1’-methyl-[4,4’-bipyridine]-1,1’-diium iodide can be compared with other bipyridinium salts such as:
1,1’-Dimethyl-4,4’-bipyridinium diiodide: Similar in structure but with two methyl groups instead of a decyl and a methyl group.
1-Carboxylalkyl-1’-methyl-4,4’-bipyridinium iodide: Contains a carboxylalkyl group, making it more hydrophilic and suitable for different applications.
The uniqueness of 1-Decyl-1’-methyl-[4,4’-bipyridine]-1,1’-diium iodide lies in its long decyl chain, which imparts different solubility and electrochemical properties compared to its shorter-chain counterparts.
Eigenschaften
Molekularformel |
C21H32I2N2 |
|---|---|
Molekulargewicht |
566.3 g/mol |
IUPAC-Name |
1-decyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;diiodide |
InChI |
InChI=1S/C21H32N2.2HI/c1-3-4-5-6-7-8-9-10-15-23-18-13-21(14-19-23)20-11-16-22(2)17-12-20;;/h11-14,16-19H,3-10,15H2,1-2H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
GRJGNINQTDQIPV-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


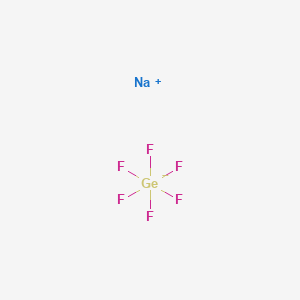
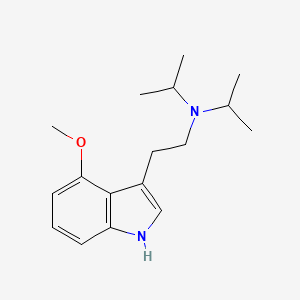
![3-(tert-Butyl)-3'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14121087.png)
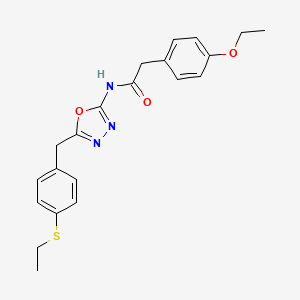
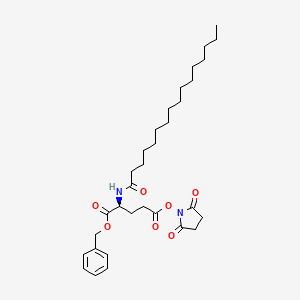
![3-((3-(4-ethoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B14121112.png)
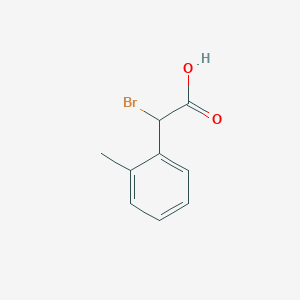
![Ethanol, 2-[(4-amino-3-methylphenyl)ethylamino]-](/img/structure/B14121120.png)

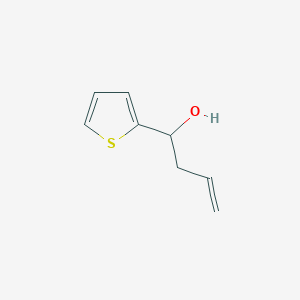

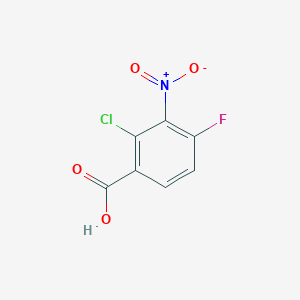
![8-Methyl-8-azabicyclo[3.2.1]oct-3-yl diphenylacetate](/img/structure/B14121130.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B14121131.png)
